![molecular formula C44H32Cl2P2Ru B152572 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 132071-87-5](/img/structure/B152572.png)
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)
Overview
Description
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) is a useful research compound. Its molecular formula is C44H32Cl2P2Ru and its molecular weight is 794.6 g/mol. The purity is usually 95%.
The exact mass of the compound Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is a catalyst used in various organic chemical reactions .
Mode of Action
As a catalyst, Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) facilitates chemical reactions without being consumed in the process. It interacts with its targets by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently .
Biochemical Pathways
The specific biochemical pathways affected by Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) depend on the particular reaction it is catalyzing. For instance, it’s known to catalyze the hydrogenation of silanes , and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .
Result of Action
The result of Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)'s action is the facilitation of chemical reactions. It enables these reactions to occur more efficiently, often leading to higher yields or more selective outcomes .
Biological Activity
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] ruthenium(II), commonly referred to as Ru(BINAP), is a significant compound in the field of asymmetric catalysis. Its biological activity primarily relates to its role as a catalyst in various organic transformations, particularly in hydrogenation reactions. This article explores the biological activity of Ru(BINAP) through a synthesis of research findings, case studies, and data tables.
- Molecular Formula : C₄₄H₃₂Cl₂P₂Ru
- Molecular Weight : 794.66 g/mol
- Appearance : Light yellow to brown powder or crystals
- CAS Number : 132071-87-5
Ru(BINAP) operates as a chiral catalyst that facilitates the asymmetric hydrogenation of ketones and other substrates. The complex's effectiveness arises from its ability to form stable intermediates that preferentially lead to one enantiomer over another, thus achieving high enantioselectivity.
Biological Activity and Applications
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Asymmetric Hydrogenation :
- Ru(BINAP) has been extensively studied for its ability to catalyze the asymmetric hydrogenation of various ketones. For instance, the hydrogenation of aromatic ketones such as acetophenone can yield optically active alcohols with enantiomeric excess (ee) exceeding 99% .
- A notable example includes the hydrogenation of m-chloroacetophenone which achieved an ee of 97% using Ru(BINAP) under optimized conditions .
-
Catalytic Efficiency :
- The catalytic efficiency of Ru(BINAP) is highlighted in its application for the hydrogenation of heteroaromatic ketones. Studies show that it can convert these substrates into their corresponding alcohols with high ee values (e.g., 96% ee for 2-acetylthiophene) .
- The catalyst has also demonstrated effectiveness in challenging substrates like cyclohexyl ketone, achieving an ee of 94% .
-
Case Studies :
- A study by Shimizu et al. (2007) reported that Ru(BINAP) was employed to achieve high enantioselectivity in the hydrogenation of various ketones, demonstrating its versatility and robustness in synthetic applications .
- Another investigation focused on immobilizing BINAP-ruthenium complexes on silica supports, enhancing their reusability and stability while maintaining catalytic performance in repeated cycles .
Data Table: Summary of Asymmetric Hydrogenation Results
Substrate | Product | Conditions | Enantiomeric Excess (%) |
---|---|---|---|
Acetophenone | (R)-1-phenylethanol | Ru(BINAP), H₂, 25°C | >99 |
m-Chloroacetophenone | (R)-m-chloro-1-phenylethanol | Ru(BINAP), H₂, 30°C | 97 |
Cyclohexyl ketone | (R)-cyclohexanol | Ru(BINAP), H₂, 50°C | 94 |
2-Acetylthiophene | (R)-2-(2-thienyl)ethanol | Ru(BINAP), H₂, 40°C | 96 |
Scientific Research Applications
Asymmetric Hydrogenation
One of the primary applications of Ru-BINAP is in asymmetric hydrogenation , a crucial reaction in organic synthesis for producing chiral compounds. The catalyst facilitates the hydrogenation of prochiral substrates to yield enantiomerically enriched products.
- Case Study : A study demonstrated that a catalyst solution made from Ru-BINAP achieved 100% conversion of dehydronaproxen to the hydrogenated product with a 92% enantiomeric excess (e.e.) under specific conditions (800 psig H₂, ambient temperature) .
- Performance : The catalyst has shown remarkable activity and selectivity across various substrates, including ibuprofen and 2-methylhexanoic acid, achieving conversions and e.e.s above 90% in multiple experiments .
Asymmetric Epoxidation
Ru-BINAP also serves as an effective catalyst for asymmetric epoxidation , where it promotes the formation of epoxides from alkenes using peracids.
- Mechanism : The catalyst operates by coordinating to the alkene and facilitating the transfer of an oxygen atom from the peracid to form the epoxide while maintaining high enantioselectivity.
- Research Findings : In a study involving titanium and ruthenium binaphthyl Schiff base complexes, Ru-BINAP was found to catalyze the asymmetric trimethylsilylcyanation of aldehydes with significant enantioselectivity .
Olefin Metathesis
Another notable application is in olefin metathesis , a reaction that allows for the exchange of alkyl groups between alkenes.
- Catalytic Role : Ru-BINAP can be used in conjunction with other ruthenium-based catalysts to enhance reaction rates and selectivity for producing complex olefins from simpler starting materials.
- Impact on Synthesis : This application has significant implications in pharmaceutical chemistry and materials science, enabling the synthesis of complex molecules with high efficiency .
Coordination Chemistry
Ru-BINAP is also studied within the realm of coordination chemistry for its ability to form stable complexes with various ligands.
- Properties : The unique structure of BINAP allows for strong metal-ligand interactions, which are essential for designing catalysts with tailored properties for specific reactions.
- Applications : These complexes are investigated for their potential in catalyzing reactions such as C-C bond formation and other transformations critical in synthetic organic chemistry .
Photophysical Properties
Research into the photophysical properties of Ru-BINAP complexes has revealed their potential use in light-emitting devices .
- Solid-State LEDs : Studies have explored using ruthenium complexes in solid-state organic light-emitting diodes (OLEDs), showcasing their ability to emit light efficiently when excited .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Dichloro[(R)-BINAP]ruthenium(II), and how do reaction conditions influence purity and yield?
The synthesis typically involves reacting RuCl₃ with (R)-BINAP under reducing conditions (e.g., H₂ or methanol) to generate the Ru(II) complex. Key variables include:
- Solvent choice : Methanol or dichloromethane is preferred to stabilize the Ru center .
- Temperature : Reactions are conducted at 60–80°C to ensure ligand coordination without decomposition .
- Ligand stoichiometry : A 1:1 molar ratio of RuCl₃ to (R)-BINAP minimizes side products like RuCl₃(BINAP)₂ .
Post-synthesis, purification via column chromatography (silica gel, CH₂Cl₂/hexane) yields >95% purity. Air-sensitive handling is critical to prevent oxidation .
Q. How is the stereochemical integrity of (R)-BINAP maintained during coordination to ruthenium?
Circular dichroism (CD) and ³¹P NMR spectroscopy confirm ligand chirality retention. For example:
- ³¹P NMR : A singlet at δ 50–55 ppm indicates symmetric P coordination, while splitting suggests racemization .
- X-ray crystallography : Confirms the Δ or Λ configuration of the octahedral Ru center, which correlates with the (R)-BINAP helicity .
Controlled reaction kinetics (slow ligand addition) and inert atmospheres prevent ligand dissociation or inversion .
Q. What catalytic applications are most prominent for this complex, and what substrates show optimal reactivity?
The complex is a benchmark catalyst for:
- Asymmetric hydrogenation : Ketones (e.g., acetophenone) achieve >90% ee under H₂ (5–10 bar) in iPrOH .
- Transfer hydrogenation : α,β-unsaturated esters are reduced with HCOONa as the H⁻ source, yielding 80–95% ee .
Substrates with electron-withdrawing groups (e.g., NO₂, CF₃) enhance reactivity due to increased electrophilicity at the Ru center .
Advanced Research Questions
Q. How can reaction kinetics and stereoselectivity be modulated by counterion or solvent effects?
- Counterion effects : BF₄⁻ or BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) increase solubility in nonpolar solvents, accelerating substrate binding .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantioselectivity by 10–15% ee compared to THF .
Kinetic studies (e.g., UV-Vis monitoring of Ru-Cl bond cleavage) reveal a first-order dependence on substrate concentration .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for Ru-BINAP complexes?
- Dynamic behavior : Variable-temperature ³¹P NMR detects fluxionality in solution (e.g., ligand rotation), which may differ from solid-state X-ray structures .
- Redox activity : Ru(II/III) interconversions under aerobic conditions can alter NMR shifts; strict anaerobic handling is advised .
Combined EXAFS and DFT calculations reconcile discrepancies by modeling solvent-coordinated intermediates .
Q. How can ligand modifications (e.g., Tol-BINAP, H₈-BINAP) enhance catalytic performance in challenging reactions?
- Electron-donating substituents : Tol-BINAP (p-tolyl groups) increases steric bulk, improving enantioselectivity for bulky substrates (e.g., tert-butyl ketones) by 20% ee .
- Hydrogenated ligands : H₈-BINAP (octahydrobinaphthyl backbone) enhances rigidity, reducing catalyst deactivation in high-temperature reactions (>100°C) .
Comparative studies show Tol-BINAP derivatives achieve turnover numbers (TONs) >10,000 for industrial-scale reductions .
Q. What mechanistic insights explain reduced enantioselectivity in protic solvents?
Protic solvents (e.g., MeOH) compete with substrates for Ru coordination, leading to:
- Solvent adduct formation : Methanol binds trans to Cl⁻, distorting the chiral pocket and lowering ee by 10–20% .
- Hydrogen-bonding interference : Protic solvents stabilize non-productive diastereomeric transition states, confirmed by kinetic isotope effects (KH/KD > 2) .
Switching to aprotic solvents (e.g., toluene) or adding Lewis acids (e.g., Mg(OTf)₂) mitigates these effects .
Properties
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKBVMDAGDTOQB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132071-87-5, 134524-84-8 | |
Record name | (R)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dichlororuthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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